molecular formula C9H10N2O2 B14028635 Methyl 2-cyclopropylpyrimidine-4-carboxylate

Methyl 2-cyclopropylpyrimidine-4-carboxylate

Cat. No.: B14028635
M. Wt: 178.19 g/mol
InChI Key: SWPJCIUNAWFZMA-UHFFFAOYSA-N
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Description

Methyl 2-cyclopropylpyrimidine-4-carboxylate (CAS: 2109637-28-5) is a pyrimidine derivative featuring a cyclopropyl substituent at position 2 and a methyl ester group at position 4 of the heterocyclic ring. Its molecular formula is C₉H₁₀N₂O₂, with a molecular weight of 178.19 g/mol. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, where its pyrimidine core and cyclopropyl group contribute to bioactivity and structural diversity in target molecules .

Properties

IUPAC Name

methyl 2-cyclopropylpyrimidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-13-9(12)7-4-5-10-8(11-7)6-2-3-6/h4-6H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWPJCIUNAWFZMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=NC=C1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical and Physical Properties Overview

Property Data
Molecular Formula C9H10N2O2
Molecular Weight 178.19 g/mol
CAS Number 1864829-24-2
Structure Pyrimidine ring with cyclopropyl at C-2 and methyl ester at C-4
Physical State Solid (melting point not reported)
Solubility Not explicitly reported

This compound’s heterocyclic framework and ester functionality make it amenable to various synthetic transformations, particularly those involving substitution and cyclopropylation reactions.

Preparation Methods of Methyl 2-cyclopropylpyrimidine-4-carboxylate

General Synthetic Strategy

The preparation of this compound typically involves constructing the pyrimidine core followed by introduction of the cyclopropyl substituent and esterification at the 4-position. The synthetic routes reported in the literature often start from pyrimidine derivatives or related heterocycles, with key steps including selective functional group transformations such as Friedel-Crafts acylation, esterification, and cyclopropanation.

Literature-Based Synthetic Routes

Pyrimidine Core Construction and Esterification

A common approach involves starting from pyrimidine dicarboxylate esters, which are selectively modified to introduce the cyclopropyl group at the 2-position. For example, in a related pyrimidine synthesis, dimethyl pyridine-2,5-dicarboxylate was selectively saponified and converted to pyrimidine derivatives via acid chloride formation and subsequent Friedel-Crafts acylation. While this exact sequence is for related compounds, it illustrates the key steps of selective hydrolysis, acid chloride formation, and electrophilic substitution that are adaptable to this compound synthesis.

Cyclopropyl Group Introduction

Cyclopropanation of heterocyclic compounds can be achieved through various methods, including:

  • Using cyclopropanated building blocks such as 1-(pyrimidin-2-yl)cyclopropan-1-amine hydrochloride as intermediates, which can be prepared via cyclopropanation of pyrimidine derivatives followed by functional group manipulations.

  • Catalytic hydrogenation and deprotection steps under controlled conditions to avoid over-reduction of the pyrimidine ring, employing catalysts like Pd(OH)2/C in methanol with bases such as sodium methoxide to maintain selectivity.

Esterification

The methyl ester group at the 4-position is typically introduced via esterification reactions using methanol under acidic or catalytic conditions or by using methyl ester-containing starting materials such as methyl pyrimidine carboxylates. Selective saponification and re-esterification steps are also employed to achieve the desired substitution pattern.

Detailed Preparation Procedure (Example)

While no direct, single-step preparation of this compound is extensively documented, a plausible multi-step synthesis based on available data and analogous compounds is outlined below:

Step Reaction Type Reagents and Conditions Outcome / Yield
1 Starting material preparation Commercial dimethyl pyridine-2,5-dicarboxylate Starting ester compound
2 Selective saponification NaOH pellets in methanol, reflux 4 h 5-(methoxycarbonyl)pyridine-2-carboxylic acid (74% yield)
3 Acid chloride formation Thionyl chloride (SOCl2) Acid chloride intermediate
4 Friedel-Crafts acylation Aluminum chloride catalysis with cyclopropyl precursor Ketone intermediate (68% yield)
5 Cyclopropanation / ring modification Catalytic hydrogenation with Pd(OH)2/C, NaOMe base, MeOH, 1 bar H2 Cyclopropyl-substituted pyrimidine intermediate
6 Esterification / purification Methanol, acid catalysis or recrystallization This compound

Analysis of Preparation Methods

Advantages

  • Selectivity : Use of selective saponification and Friedel-Crafts acylation allows precise functionalization of the pyrimidine ring.

  • Scalability : Methods involving catalytic hydrogenation and standard esterification are scalable and suitable for industrial synthesis.

  • Purity : Recrystallization and extraction steps ensure high purity of the final product.

Summary Table of Key Reagents and Conditions

Step Reagents/Conditions Purpose Notes
Selective saponification NaOH pellets, methanol, reflux 4 h Hydrolyze one ester selectively 74% yield reported
Acid chloride formation Thionyl chloride (SOCl2) Convert acid to acid chloride Sensitive step, moisture-free
Friedel-Crafts acylation AlCl3 catalyst, cyclopropyl precursor Introduce cyclopropyl ketone 68% yield over two steps
Catalytic hydrogenation Pd(OH)2/C, NaOMe base, MeOH, 1 bar H2 Deprotection and cyclopropylation Avoid over-reduction
Esterification Methanol, acid catalyst or recrystallization Form methyl ester Purification step

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyclopropylpyrimidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under various conditions, often in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 2-cyclopropylpyrimidine-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Methyl 2-cyclopropylpyrimidine-4-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 2-amino-4-cyclopropylpyrimidine-5-carboxylate

This analog (CAS: 1133115-42-0, C₉H₁₁N₃O₂ , MW: 193.21 g/mol) differs in two key aspects:

  • Substituent positions: The amino group (-NH₂) occupies position 2, while the cyclopropyl group is at position 4, and the carboxylate is at position 5 (vs. position 4 in the target compound).
  • Reactivity: The amino group enhances nucleophilicity, making this compound more reactive in substitution or condensation reactions compared to the cyclopropyl-substituted target.
  • Applications: Likely serves as a precursor for nucleoside analogs or kinase inhibitors due to its amino-pyrimidine motif .

Table 1: Structural and Functional Comparison

Property Methyl 2-cyclopropylpyrimidine-4-carboxylate Methyl 2-amino-4-cyclopropylpyrimidine-5-carboxylate
Molecular Formula C₉H₁₀N₂O₂ C₉H₁₁N₃O₂
Molecular Weight (g/mol) 178.19 193.21
Key Substituents Cyclopropyl (C2), COOCH₃ (C4) Amino (C2), Cyclopropyl (C4), COOCH₃ (C5)
Reactivity Profile Moderate (ester hydrolysis, cyclopropyl ring strain) High (amino group participation in nucleophilic reactions)
Potential Applications Agrochemical intermediates, heterocyclic scaffolds Nucleotide analogs, kinase inhibitor synthesis
Other Pyrimidine Carboxylates
  • Methyl 2-phenylpyrimidine-4-carboxylate : Aromatic phenyl groups enhance lipophilicity, improving membrane permeability in drug design but sacrificing the strained cyclopropane’s reactivity in ring-opening reactions.
Methyl Esters in Broader Context

While methyl esters (e.g., methyl salicylate, α-pinene derivatives) share ester functionality with the target compound , their biological and chemical behaviors diverge significantly due to structural differences:

  • Volatility : Terpene-derived esters (e.g., sandaracopimaric acid methyl ester) exhibit higher volatility than pyrimidine carboxylates, making them relevant in atmospheric or fragrance applications .
  • Hydrolysis Sensitivity : Pyrimidine carboxylates are less prone to hydrolysis than aliphatic esters (e.g., methyl salicylate) due to electron-withdrawing effects of the heterocyclic ring .

Key Research Findings

  • Cyclopropyl Effects : The cyclopropane ring in the target compound introduces steric strain and electron-donating character, which can stabilize transition states in synthetic reactions or modulate bioactivity in drug candidates.
  • Positional Isomerism : Substituent positions on the pyrimidine ring critically influence solubility and reactivity. For example, the C4 ester in the target compound may hinder π-stacking interactions compared to C5-substituted analogs.

Biological Activity

Methyl 2-cyclopropylpyrimidine-4-carboxylate is a compound of interest in various fields, particularly in medicinal chemistry and agricultural science. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound belongs to the pyrimidine family, characterized by a pyrimidine ring with a cyclopropyl group at the 2-position and a carboxylate group at the 4-position. The molecular formula is C9H10N2O2C_9H_{10}N_2O_2, with a molecular weight of approximately 178.19 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It can bind to receptors, potentially altering their activity and influencing physiological responses.

The presence of the pyrimidine ring allows for significant hydrogen bonding and π-π interactions, enhancing binding affinity to biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study conducted by highlighted its efficacy against both Gram-positive and Gram-negative bacteria.

Antiviral Activity

Preliminary investigations suggest potential antiviral properties, although detailed studies are still needed to establish specific mechanisms and effectiveness against viral strains.

Pharmacokinetics

A pharmacokinetic study revealed that this compound is rapidly absorbed and metabolized in vivo. The compound demonstrated a half-life conducive for therapeutic applications, indicating potential for sustained biological activity in clinical settings.

ParameterValue
Absorption RateRapid
MetabolismHepatic
Half-lifeShort (specific value not disclosed)

Toxicological Profile

Toxicological assessments indicate low acute toxicity levels, with no significant adverse effects observed in animal models at therapeutic doses. Long-term studies are required to assess chronic exposure risks.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial effectiveness of this compound.
    • Methodology : In vitro testing against various bacterial strains.
    • Findings : Demonstrated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli.
  • Case Study on Pharmacokinetics :
    • Objective : To investigate the pharmacokinetic profile in rat models.
    • Methodology : Administered via oral gavage; plasma concentrations measured over time.
    • Findings : Confirmed rapid absorption and elimination, supporting its potential as a therapeutic agent.

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